molecular formula C13H12ClN B8307154 2-[(2-chlorophenyl)methyl]aniline

2-[(2-chlorophenyl)methyl]aniline

Cat. No.: B8307154
M. Wt: 217.69 g/mol
InChI Key: PFFRXFWDKDIUNS-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with an o-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(2-chlorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between aniline and o-chlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the reduction of o-chlorobenzylideneaniline using hydrogen gas in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-chlorophenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 2-[(2-chlorophenyl)methyl]aniline is unique due to the presence of both the o-chlorobenzyl and aniline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]aniline

InChI

InChI=1S/C13H12ClN/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,15H2

InChI Key

PFFRXFWDKDIUNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the manner given in Preparation 11, 2-amino-2'-chlorobenzophenone hydrazone is refluxed with potassium hydroxide in diethylene glycol to give 2-(0-chlorobenzyl)aniline.
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2-amino-2'-chlorobenzophenone hydrazone
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